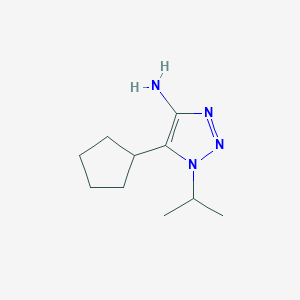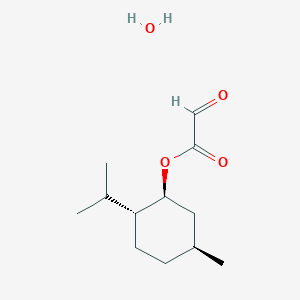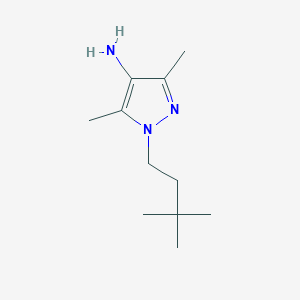
2-Methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine is a chemical compound with the molecular formula C12H19N3 and a molecular weight of 205.30 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
The synthesis of 2-Methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine involves several steps. One common method includes the reaction of 2-methylpyridine with 1-methylpiperidine in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
2-Methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it is used to study the interactions between small molecules and biological targetsAdditionally, it is used in the industry for the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-Methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-Methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine can be compared with other similar compounds, such as 2-Methyl-2-(1-methylpiperidin-4-yl)propan-1-ol and 2-((1-methylpiperidin-4-yl)methoxy)pyridin-3-amine . These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific molecular structure and the resulting biological and chemical properties.
Properties
Molecular Formula |
C12H19N3 |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
2-methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine |
InChI |
InChI=1S/C12H19N3/c1-10-12(4-3-7-13-10)14-11-5-8-15(2)9-6-11/h3-4,7,11,14H,5-6,8-9H2,1-2H3 |
InChI Key |
QUNVDIGCQPUOPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)NC2CCN(CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Cyanospiro[3.5]nonane-2-carboxylic acid](/img/structure/B13066531.png)


![methyl 6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B13066555.png)






